6-(4-cyclopentanecarbonylpiperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine

Lipophilicity Physicochemical Properties Drug Design

This specific pyridazine derivative (CAS 1040647-03-7) is structurally differentiated by its cyclopentanecarbonyl-piperazinyl motif, imparting greater conformational flexibility and distinct lipophilicity (clogP ~3.2-3.5) versus planar benzoyl analogues. Ideal for CDK selectivity panels, metabolite identification studies, anti-TB screening decks, and systematic ADME profiling. Contact us to secure this unique kinase tool compound for your discovery programme.

Molecular Formula C19H24N6O
Molecular Weight 352.442
CAS No. 1040647-03-7
Cat. No. B2830476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-cyclopentanecarbonylpiperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine
CAS1040647-03-7
Molecular FormulaC19H24N6O
Molecular Weight352.442
Structural Identifiers
SMILESC1CCC(C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=CC=N4
InChIInChI=1S/C19H24N6O/c26-19(15-5-1-2-6-15)25-13-11-24(12-14-25)18-9-8-17(22-23-18)21-16-7-3-4-10-20-16/h3-4,7-10,15H,1-2,5-6,11-14H2,(H,20,21,22)
InChIKeyLGRPHNHOQXAKML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-Cyclopentanecarbonylpiperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine (CAS 1040647-03-7): Compound Class and Procurement Baseline


6-(4-Cyclopentanecarbonylpiperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine (CAS 1040647-03-7) is a synthetic, heterocyclic small molecule built on a pyridazine core that bears an N-(pyridin-2-yl)amine at the 3‑position and a 4‑cyclopentanecarbonylpiperazine substituent at the 6‑position . The compound belongs to the broad class of piperazinyl‑pyridazines, a scaffold commonly explored in kinase inhibitor and antimicrobial discovery programmes. Quantitative bioactivity data for this specific compound remain extremely scarce in the peer‑reviewed primary literature; vendor‑sourced annotations suggest potential engagement of cyclin‑dependent kinases (CDK4/6) and cereblon, but these claims lack publicly available, reproducible assay data from independent studies [1].

Why Generic Substitution Is Not Advisable for 6-(4-Cyclopentanecarbonylpiperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine


Superficially related piperazinyl‑pyridazines (e.g., the benzoyl analogue CAS 1021073‑13‑1 or the sulfonyl‑containing derivatives) cannot be assumed to be functionally interchangeable with the cyclopentanecarbonyl‑substituted compound [1]. The cyclopentanecarbonyl moiety introduces distinct steric bulk, conformational flexibility, and lipophilicity (clogP) relative to planar aromatic acyl groups, which can alter target binding kinetics, metabolic stability, and off‑target profiles [2]. Furthermore, the pyridazine core differentiates this compound from its pyrimidine analogue (CAS 1421462‑37‑4), as the positioning of the ring nitrogen atoms influences hydrogen‑bonding networks and kinase selectivity [3]. Without direct comparative data, any substitution risks unknowingly changing the biological fingerprint.

Quantitative Differentiation Evidence for 6-(4-Cyclopentanecarbonylpiperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine


Structural Differentiation: Cyclopentanecarbonyl vs. Benzoyl Substitution Impact on Lipophilicity

The cyclopentanecarbonyl group in the target compound (CAS 1040647‑03‑7) replaces the planar benzoyl moiety found in the closest structural analogue, 6-(4-benzoylpiperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine (CAS 1021073‑13‑1) [1]. Computational predictions indicate a calculated logP (clogP) for the cyclopentanecarbonyl derivative of approximately 3.2–3.5, while the benzoyl analogue is predicted to have a lower clogP of approximately 2.8–3.1, reflecting the greater hydrophobicity conferred by the saturated cyclopentane ring [2]. This lipophilicity difference can influence membrane permeability and non‑specific protein binding.

Lipophilicity Physicochemical Properties Drug Design

Core Heterocycle Differentiation: Pyridazine vs. Pyrimidine Scaffold

The target compound contains a pyridazine core (1,2‑diazine), whereas a directly analogous compound (CAS 1421462‑37‑4) carries a pyrimidine core (1,3‑diazine) with otherwise identical substituents [1]. The repositioning of the second nitrogen atom from the 2‑position (pyrimidine) to the adjacent position (pyridazine) alters the hydrogen‑bond acceptor geometry and the electron density distribution of the heterocycle. In kinase inhibitor design, such a seemingly minor change has been shown to switch selectivity among CDK isoforms (e.g., CDK2 vs. CDK4/6) and to affect binding mode [2][3].

Kinase Inhibitor Selectivity Heterocyclic Chemistry Binding Mode

Piperazinyl‑Pyridazine Class Anti‑Tubercular Activity: Evidence from Structural Analogues

Multiple piperazinyl‑pyridazine derivatives bearing sulfonyl or benzoyl substituents at the piperazine N‑4 position have been reported to exhibit in vitro activity against Mycobacterium tuberculosis H37Ra, with IC50 values in the 1.35–2.18 μM range and minimum inhibitory concentrations (MICs) between 1.56 and ≥50 μg/mL [1]. While the target compound (cyclopentanecarbonyl substituent) has not been directly tested in these assays, its structural membership in the piperazinyl‑pyridazine class supports its potential utility as a starting point for anti‑tubercular screening campaigns.

Antitubercular Mycobacterium tuberculosis Phenotypic Screening

Metabolic Stability Risk Alert: Piperazin‑1‑ylpyridazine Class Vulnerability

A dedicated structure‑metabolism relationship study has demonstrated that piperazin‑1‑ylpyridazines as a class suffer from rapid in vitro intrinsic clearance in liver microsome assays, with some congeners displaying half‑lives as short as 2–3 minutes in both mouse (MLM) and human (HLM) liver microsomes [1][2]. The study provides metabolic soft‑spot mapping for the class, although the specific cyclopentanecarbonyl‑substituted compound was not included. The presence of the piperazine ring and the pyridazine core are key contributors to this metabolic lability.

Metabolic Stability Microsomal Clearance ADME

Recommended Research Application Scenarios for 6-(4-Cyclopentanecarbonylpiperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine


Kinase Selectivity Panel Screening (CDK‑Family Focus)

Based on the structural resemblance to known pyridazine‑based CDK inhibitors and the differentiated cyclopentanecarbonyl substituent, this compound is suitable for inclusion in kinase selectivity panels targeting CDK2, CDK4/6, and CDK9 [1]. The pyridazine core, combined with the non‑planar cyclopentanecarbonyl group, may exhibit a selectivity fingerprint distinct from pyrimidine‑based clinical CDK4/6 inhibitors such as palbociclib [2].

Metabolic Soft‑Spot Identification in Piperazinyl‑Pyridazine Chemical Series

Given the documented rapid microsomal clearance of the piperazin‑1‑ylpyridazine class, this compound can serve as a tool molecule in metabolite identification studies [1]. Comparing its intrinsic clearance and metabolic pathways with the benzoyl analogue (CAS 1021073‑13‑1) may reveal the impact of the cyclopentanecarbonyl group on oxidative metabolism at the piperazine ring [2].

Anti‑Tubercular Screening Library Expansion

The documented anti‑tubercular activity of structurally related piperazinyl‑pyridazines (IC50 1.35–2.18 μM against M. tuberculosis H37Ra) positions this compound as a candidate for inclusion in phenotypic screening decks targeting drug‑resistant mycobacteria [1]. The cyclopentanecarbonyl substituent represents a novel chemical space within this activity class that has not been explored in published anti‑TB SAR studies [2].

Physicochemical Comparator for ADME Property Profiling

The predicted higher lipophilicity (clogP ~3.2–3.5) of the cyclopentanecarbonyl derivative relative to the benzoyl analogue (clogP ~2.8–3.1) makes it a useful comparator in systematic ADME profiling studies examining the relationship between acyl group lipophilicity and permeability, solubility, and plasma protein binding in the piperazinyl‑pyridazine series [1][2].

Quote Request

Request a Quote for 6-(4-cyclopentanecarbonylpiperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.